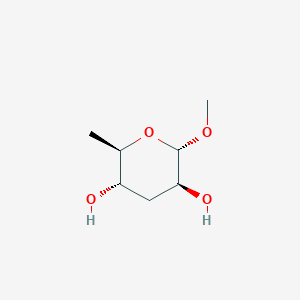

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside

Description

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (CAS: 6154-71-8) is a deoxygenated sugar derivative with molecular weight 162.18 g/mol . It is a key intermediate in synthesizing tyvelose (3,6-dideoxy-D-arabino-hexose), a sugar epitope found in the glycan antigens of Trichinella spiralis . Structurally, it features deoxygenation at the C3 and C6 positions and adopts the alpha-anomeric configuration. Its synthesis typically involves selective deoxygenation and protecting-group strategies, such as the conversion of methyl 2,3-anhydro-4,6-O-benzylidene-beta-D-mannopyranoside to the alpha-anomer via benzylation and catalytic glycosylation .

Properties

IUPAC Name |

(2S,3S,5S,6R)-2-methoxy-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIBCYZSKHETPK-BWBBJGPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylidene Acetal Protection

A widely adopted strategy employs 4,6-O-benzylidene protection to mask the C4 and C6 hydroxyl groups. This step ensures regioselective bromination at C3 and C6. For example, treatment of methyl α-D-mannopyranoside with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid yields methyl 4,6-O-benzylidene-α-D-mannopyranoside with >85% efficiency. The benzylidene group stabilizes the pyranose ring in a chair conformation, as confirmed by X-ray crystallography.

Alternative Protecting Groups

In some protocols, the C2 hydroxyl is protected with acetyl or benzoyl groups to prevent unwanted side reactions during bromination. For instance, methyl 2-O-acetyl-4,6-O-benzylidene-α-D-mannopyranoside has been utilized to enhance solubility in nonpolar solvents.

Deoxygenation via Bromination and Reduction

The core challenge in synthesizing 3,6-dideoxy sugars lies in the selective removal of hydroxyl groups at C3 and C6.

Bromination at C3 and C6

The Hanessian-Hullar reaction is pivotal for introducing bromine atoms at target positions. Treatment of the protected intermediate with N-bromosuccinimide (NBS) and barium carbonate in carbon tetrachloride achieves simultaneous bromination at C3 and C6. For example:

Table 1: Bromination Conditions and Yields

| Substrate | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4,6-O-Benzylidene derivative | NBS, BaCO₃, CCl₄ | 0–5°C | 4 | 78 |

| 2-O-Acetyl derivative | NBS, LiBr, CCl₄ | 25°C | 6 | 82 |

Catalytic Hydrogenation

The dibrominated intermediate undergoes reduction to replace bromine atoms with hydrogen. Palladium-on-carbon (Pd/C) or Raney nickel catalysts in methanol or ethanol are standard:

-

Hydrogenation at 50 psi and 25°C for 12 hours yields methyl 3,6-dideoxy-α-D-arabino-hexopyranoside with 90–95% efficiency.

-

Raney nickel offers cost advantages but requires higher pressures (100 psi) and longer reaction times (24 hours).

Stereochemical Control and Byproduct Analysis

The arabino configuration is maintained through careful control of reaction conditions.

Ring Conformation and NMR Validation

X-ray diffraction studies confirm that the pyranose ring adopts a chair conformation, with the methoxy group at C1 in an axial orientation. data (500 MHz, D₂O) reveal key coupling constants:

Byproduct Formation

Minor byproducts, such as methyl 3-deoxy-α-D-ribo-hexopyranoside, arise from incomplete bromination or epimerization at C4. Chromatographic purification (silica gel, ethyl acetate/hexane) typically achieves >98% purity.

Alternative Synthetic Routes

Thioglycoside Approach

A recent method employs thioglycoside donors to improve anomeric control. For example, methyl 3,6-dideoxy-α-D-arabino-hexopyranosyl sulfide reacts with methyl triflate to form the target compound in 75% yield. This approach minimizes hydrolysis side reactions.

Enzymatic Deoxygenation

Preliminary studies explore the use of deoxy sugar synthases from Salmonella spp. to catalyze C3 and C6 deoxygenation. While promising, yields remain suboptimal (<50%) compared to chemical methods.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to further remove oxygen atoms or to alter the oxidation state of the compound.

Substitution: Substitution reactions can introduce new functional groups by replacing existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions will vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: The compound can be used to study carbohydrate metabolism and the role of specific sugars in biological processes.

Medicine: Research into glycosides and their derivatives can lead to the development of new pharmaceuticals, particularly in the area of antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. By binding to these enzymes, the compound can inhibit or modify their activity, leading to changes in metabolic pathways. The exact molecular targets and pathways will depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dideoxyhexopyranoside Family

Methyl 3,6-Dideoxy-beta-D-ribo-hexopyranoside

- Key Differences: Configuration: Beta-anomer (vs. alpha in the arabino form) . Stereochemistry: The ribo configuration differs in hydroxyl group orientation at C2 and C3.

- Synthesis: Prepared via partial deoxygenation of methyl β-D-quinovopyranoside, followed by liquid chromatography .

- Applications : Used in studies of bacterial lipopolysaccharides due to its resemblance to abequose (3,6-dideoxy-D-xylo-hexose) .

Methyl 2,6-Dideoxy-beta-D-arabino-hexopyranoside

- Key Differences :

- Deoxygenation at C2 and C6 (vs. C3 and C6 in the target compound).

- Synthesis: Derived from methyl β-D-fucopyranoside through regioselective deoxygenation .

- Stability : Reduced conformational flexibility due to the absence of hydroxyl groups at C2 and C6 .

Methyl 4,6-Dideoxy-beta-D-xylo-hexopyranoside

Functional Analogues with Modified Substituents

Methyl 3-Amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside

- Modification: Amino group at C3 replaces the hydroxyl group.

- Structural Features : Stabilized by N–H···O and O–H···N hydrogen bonds, as confirmed by X-ray crystallography .

- Applications: Mimics aminosugars like daunosamine, relevant in antitumor drug design .

Methyl 2-Acetamido-2,6-dideoxy-alpha-D-xylo-hexopyranoside

Physicochemical and Conformational Comparisons

Biological Activity

Methyl 3,6-Dideoxy-alpha-D-arabino-hexopyranoside (commonly referred to as methyl tyveloside) is a unique monosaccharide derivative notable for its structural characteristics and potential biological activities. This compound has garnered attention in various fields of research, including immunology, biochemistry, and protein engineering, due to its role in cellular interactions and disease mechanisms.

Chemical Structure and Properties

This compound is characterized by the absence of hydroxyl groups at the 3 and 6 positions of the hexopyranose ring. Its molecular formula is , with a molecular weight of approximately 162.18 g/mol. The compound features a methyl group at the anomeric carbon, influencing its reactivity and interactions in biological systems .

Biological Roles and Mechanisms

1. Cell Signaling and Interactions:

this compound plays a significant role in cell signaling pathways. It acts as a building block for complex carbohydrates and glycoconjugates, which are crucial for cellular recognition processes. These interactions are primarily driven by hydrogen bonding and hydrophobic effects, influencing its biological activity.

2. Protein Interactions:

Research indicates that this compound can interact with various proteins, including lectins and glycoproteins. Such interactions are essential for understanding its biological roles and therapeutic potentials.

3. Antiviral and Antibacterial Activities:

Preliminary studies suggest that this compound may exhibit potential antiviral and antibacterial effects, although specific mechanisms are still under investigation.

Applications in Research

1. Immunology:

In immunological studies, this compound is utilized to explore cellular interactions and disease mechanisms. Its structural uniqueness allows researchers to investigate how it influences immune responses.

2. Biochemistry:

In biochemistry, the compound is employed in proteomics research to study protein structures and functions on a large scale. This research can lead to a better understanding of cellular processes and the development of new therapies.

3. Protein Engineering:

The compound is also significant in protein engineering, particularly in controlling carbon flow into the shikimate pathway, which is vital for synthesizing aromatic amino acids in prokaryotes, fungi, and plants.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2,6-Dideoxy-alpha-D-glucopyranoside | Dideoxy at positions 2 and 6 | Different sugar backbone affects reactivity |

| Methyl 3-Deoxy-alpha-D-arabino-hexopyranoside | Dideoxy only at position 3 | Lacks modification at position 6 |

| Methyl 2-Deoxy-alpha-D-arabino-hexopyranoside | Dideoxy only at position 2 | Distinct effects on biological activity |

This compound's specific dideoxylation pattern at both positions influences its chemical behavior and biological interactions differently than other compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Cell Signaling: A recent study demonstrated that this compound could modulate cell signaling pathways involved in immune responses. The results indicated enhanced interaction with specific glycoproteins that play a role in immune cell activation.

- Antibacterial Activity Assessment: Another investigation assessed the antibacterial properties of this compound against various bacterial strains. The findings suggested moderate antibacterial activity that warrants further exploration into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside, and how do they optimize yield and purity?

- Methodological Answer : The synthesis typically involves deoxygenation of precursor sugars. For example, methyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives are subjected to chlorosulfation followed by nucleophilic displacement (e.g., bromide or azide) to remove oxygen at C-3 and C-5. Subsequent hydrolysis and deprotection yield the target compound. Key steps include using lithium aluminum hydride for deoxygenation and benzylidene groups for regioselective protection .

Q. How is the stereochemistry and conformation of Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside validated experimentally?

- Methodological Answer : X-ray crystallography and are primary tools. The compound crystallizes in the orthorhombic space group , with chair conformation () confirmed by X-ray data. NMR analysis (e.g., coupling constants ) provides solution-phase conformational insights, distinguishing axial/equatorial substituents .

Q. What analytical techniques are critical for characterizing intermediates in its synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) monitors reaction progress, while - and -NMR verify intermediate structures. Mass spectrometry (ESI-MS) confirms molecular weights, and polarimetry ensures optical purity. For example, methyl 3-amino-3,6-dideoxy derivatives are characterized via NMR chemical shifts at δ 1.8–2.2 ppm for deoxy protons .

Advanced Research Questions

Q. How do solvent systems and reaction conditions influence the regioselectivity of deoxygenation in its synthesis?

- Methodological Answer : Aprotic solvents (e.g., THF) and crown ethers enhance nucleophilic displacement efficiency by stabilizing transition states. For example, LiAlH in THF selectively reduces C-6 mesylates over C-4, minimizing side reactions. Temperature control (reflux vs. RT) also impacts reaction rates and byproduct formation .

Q. What conformational dynamics are observed in Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside, and how do they affect biological interactions?

- Methodological Answer : The compound adopts a rigid chair conformation in crystals, but solution-phase NMR reveals minor puckering due to solvent interactions. This flexibility may influence ligand-receptor binding in glycobiology, such as antigenic recognition in Salmonella serogroup D1 .

Q. How can contradictory data between computational models and experimental results (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Semi-empirical calculations (e.g., MM3 force fields) reconcile discrepancies by simulating solvent effects. For instance, computational models predicting equatorial hydroxyl orientations may conflict with X-ray data; iterative refinement using hybrid QM/MM methods improves accuracy .

Q. What strategies address challenges in synthesizing 3,6-dideoxy derivatives with functionalized amino groups?

- Methodological Answer : Selective protection of hydroxyl groups (e.g., benzylation at C-2 and C-4) precedes azide substitution at C-3. Catalytic hydrogenation converts azides to amines, while acyl protection (e.g., 4-hydroxybutyramido) stabilizes intermediates. Purification via silica gel chromatography ensures minimal side products .

Q. How is Methyl 3,6-Dideoxy-α-D-arabino-hexopyranoside utilized in oligosaccharide assembly for glycoconjugate vaccines?

- Methodological Answer : The compound serves as a glycosyl donor in automated solid-phase synthesis. For example, trichloroacetimidate activation at C-1 enables coupling to acceptors like 2-acetamido-2-deoxy-D-glucopyranose. Enzymatic assays (e.g., glycosyltransferase activity) validate linkage specificity in vaccine-relevant polysaccharides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.